Product packaging for 3,3,3-Trifluoropropyl prop-2-enoate(Cat. No.:CAS No. 65605-70-1)

3,3,3-Trifluoropropyl prop-2-enoate

Cat. No.: B3068594
CAS No.: 65605-70-1
M. Wt: 168.11 g/mol
InChI Key: NWBWGFFZPIVONT-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropyl prop-2-enoate (CAS 65605-70-1) is a high-purity, fluorinated acrylate ester with the molecular formula C6H7F3O2. This specialized monomer is designed for advanced research and industrial applications, where its unique molecular structure combines the versatile reactivity of an acrylate moiety with the exceptional electron-withdrawing properties and stability conferred by the trifluoropropyl group. The primary research value of this compound lies in its application as a key building block for the synthesis of advanced fluorinated polymers and copolymers. These materials exhibit enhanced performance characteristics, including superior chemical resistance, thermal stability, and low surface energy. These properties make this compound particularly valuable in the development of specialty coatings, high-performance adhesives, and synthetic elastomers designed to perform in harsh environments. Furthermore, researchers utilize this compound to modify material surfaces, leveraging the fluorine content to impart significant hydrophobicity and oleophobicity for applications in anti-fouling materials and optical devices. The compound is rigorously tested to ensure consistency and purity, which is critical for reliable performance in sensitive synthetic and material science applications. Proper handling and storage under inert conditions are recommended to maintain its stability and reactivity. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7F3O2 B3068594 3,3,3-Trifluoropropyl prop-2-enoate CAS No. 65605-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trifluoropropyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-2-5(10)11-4-3-6(7,8)9/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBWGFFZPIVONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65605-73-4
Details Compound: Poly(difluoromethylene), α-fluoro-ω-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, homopolymer
Record name Poly(difluoromethylene), α-fluoro-ω-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65605-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65605-70-1
Record name Perfluoroalkylethyl acrylate esters
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Synthetic Methodologies and Precursor Development for 3,3,3 Trifluoropropyl Prop 2 Enoate

Esterification Reactions in the Synthesis of 3,3,3-Trifluoropropyl prop-2-enoate

The most direct and widely studied method for synthesizing this compound is the esterification of 3,3,3-trifluoropropanol with acrylic acid or its derivatives. This approach is foundational, with significant research dedicated to improving catalytic systems, reaction yields, and selectivity.

Classical Esterification Techniques and Catalytic Systems Research

Classical esterification, often referred to as Fischer-Speier esterification, involves the direct reaction of a carboxylic acid (acrylic acid) with an alcohol (3,3,3-trifluoropropanol) in the presence of a strong acid catalyst. The primary challenge in this reversible reaction is to shift the equilibrium towards the product side, typically by removing the water formed during the reaction.

Commonly employed catalysts are strong mineral acids and sulfonic acids. google.com Research has extensively documented the use of catalysts such as sulfuric acid and p-toluenesulfonic acid for the esterification of acrylic acid. google.comresearchgate.net These catalysts are effective but can present challenges in terms of corrosion, catalyst removal, and potential side reactions. The reaction temperature is a critical parameter, generally maintained between 70 to 180°C, depending on the specific alcohol and the boiling point of the resulting ester or its azeotrope with water. google.com

For the synthesis of acrylates, the process can be carried out continuously in a distillation column that also functions as the reactor. In such a setup, acrylic acid and the catalyst are fed into the upper section of the column, while the alcohol is introduced into the lower section. This allows for simultaneous reaction and distillation, efficiently removing the ester product from the top of the column. google.com

Table 1: Classical Catalysts for Acrylic Acid Esterification

CatalystTypeKey Research Findings
Sulfuric Acid (H₂SO₄)HomogeneousEffective catalyst, but can cause side reactions and corrosion. google.comresearchgate.net
p-Toluenesulfonic Acid (p-TsOH)HomogeneousCommonly used alternative to sulfuric acid, often preferred for ester interchange reactions. google.com

Advanced Esterification Protocols for Enhanced Yield and Selectivity Studies

To overcome the limitations of classical methods, advanced protocols have been developed. These focus on milder reaction conditions, improved catalyst recyclability, and higher selectivity to minimize by-product formation, such as ether formation from the alcohol.

One advanced approach is the use of solid acid catalysts. Crosslinked, vinylaromatic polymer beads with surface-functionalized sulfonic acid groups have been shown to effectively catalyze esterification. google.com These catalysts offer significant advantages, including ease of separation from the product mixture, reduced equipment corrosion, and the ability to be recycled and reused. ege.edu.tr Importantly, these surface-functionalized catalysts have demonstrated a higher selectivity for ester formation over the competing etherification reaction, particularly when using alcohols prone to this side reaction. google.com

Transesterification is another important route, where an existing acrylate (B77674) ester, such as methyl acrylate or ethyl acrylate, reacts with a different alcohol (3,3,3-trifluoropropanol) to form the desired product. google.com This method is particularly useful for synthesizing specialty acrylates.

A further strategy involves activating the acrylic acid moiety. For instance, a multi-step procedure for preparing other fluorinated acrylates utilizes acryloyl chloride to react with a fluorinated alcohol intermediate. researchgate.net This method, while involving more steps, can proceed under milder conditions and often results in high yields.

Exploration of Novel Synthetic Routes to this compound

Research into novel synthetic routes is driven by the need for more sustainable, efficient, and atom-economical processes. This includes developing pathways from renewable feedstocks and designing multi-step strategies that allow for greater molecular complexity.

Atom-Economical and Sustainable Synthesis Approaches Research

A key area of sustainable chemistry is the use of bio-based raw materials. While the petrochemical route starting from propylene (B89431) is the dominant industrial method for producing acrylic acid, processes utilizing glycerol (B35011), a byproduct of biodiesel production, have been developed. google.com This pathway involves the dehydration of glycerol to acrolein, followed by the oxidation of acrolein to acrylic acid, offering a more sustainable starting point for the synthesis of acrylates. google.com

The use of heterogeneous, recyclable catalysts as described previously also represents a significant step towards more sustainable manufacturing. google.comege.edu.tr By replacing corrosive and difficult-to-remove homogeneous catalysts, these solid acids reduce waste and energy consumption associated with product purification.

Multistep Synthetic Strategies and Intermediate Analysis

Complex fluorinated monomers are often prepared via multistep synthetic sequences. A representative three-step procedure has been used for the synthesis of fluorinated acrylates containing a sulfonamide group. researchgate.net This strategy involves:

Reaction of a perfluoroalkanesulfonyl fluoride (B91410) with an amine.

Alkylation of the resulting sulfonamide with a haloalcohol (e.g., 2-bromoethanol).

Esterification of the newly formed fluorinated alcohol with acryloyl chloride.

Purification and Characterization of Monomer Purity for Polymerization Research

The purity of this compound is paramount, as even trace impurities can significantly affect the kinetics of polymerization and the final properties of the resulting polymer. Therefore, robust purification and characterization methods are essential.

Following synthesis, the crude ester product typically contains unreacted starting materials, the catalyst, and by-products. For esters produced via transesterification using a p-toluenesulfonic acid catalyst, a purification process involving the addition of anhydrous ammonia (B1221849) has been reported. google.com This causes the catalyst to precipitate as its ammonium (B1175870) salt, which can then be removed by filtration. The filtrate is then subjected to successive washes with water and a mild alkaline solution to remove any remaining impurities before the final pure monomer is recovered. google.com For other processes, purification often involves neutralization of the acid catalyst followed by fractional distillation to separate the desired ester from other components.

To confirm the purity of the final monomer, a suite of analytical techniques is used. The structural identity of the monomer is confirmed using methods like ¹H NMR, ¹⁹F NMR, and FT-IR. researchgate.net These techniques provide detailed information about the molecular structure and the presence of different functional groups. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are often used to quantify the purity and identify any minor impurities present in the final product. The synthesis and characterization of related fluorinated polymers, such as poly[methyl(3,3,3-trifluoropropyl)siloxane], further underscore the importance of these analytical methods in ensuring monomer quality for controlled polymerization. epa.gov

Advanced Purification Techniques and Their Impact on Polymerization Performance

The purity of this compound is a critical factor that significantly influences its polymerization behavior and the ultimate properties of the resulting polymer. The presence of even minute impurities can lead to undesirable effects such as reduced molecular weight, inconsistent reaction kinetics, and compromised thermal or surface properties of the final material. Therefore, advanced purification techniques are indispensable in research and industrial settings.

Common impurities in acrylate monomers can include water, residual acid from synthesis (e.g., acrylic acid), and polymerization inhibitors added for storage stability. For a high-performance monomer like this compound, which is used to create materials with specific low surface energy and chemical resistance, stringent purity is paramount. polysciences.com

Advanced purification often involves a multi-step approach. Fractional distillation under reduced pressure is a primary method used to separate the monomer from less volatile byproducts and polymerization inhibitors. Given that acrylate monomers can polymerize at elevated temperatures, vacuum distillation is crucial to keep the temperature below the threshold of premature polymerization.

Further purification can be achieved using inhibitor removal columns packed with adsorbents like activated alumina (B75360) or specific ion-exchange resins. These can effectively remove acidic impurities and phenolic inhibitors. The impact of such impurities on polymerization is significant; for instance, acidic residues can interfere with certain polymerization catalysts, while excess water can act as a chain-transfer agent, limiting the achievable molecular weight of the polymer.

The performance of polymers derived from fluorinated acrylates is directly linked to monomer purity. Studies on polymers incorporating fluorinated monomers show that these components are crucial for defining polymer bead morphology and improving properties like contrast ratio in specific applications. researchgate.net The presence of impurities can lead to poor compatibility and phase separation in copolymers, negatively affecting the material's structural integrity and performance. northumbria.ac.uk For example, the addition of fluorinated monomers like octafluoropentyl methacrylate (B99206) (OFPMA) has been shown to improve the water resistance and thermal stability of polyacrylate films; however, poor compatibility can negate these benefits. northumbria.ac.ukresearchgate.net

Table 1: Purification Techniques and Impact of Impurities on Polymerization

Purification TechniqueTarget ImpurityImpact of Impurity on Polymerization Performance
Vacuum Distillation Synthesis byproducts, residual reactants, excess inhibitorsCan act as chain-transfer agents, reducing polymer molecular weight; may interfere with catalyst activity, leading to inconsistent reaction rates.
Inhibitor Removal Columns (e.g., activated alumina) Polymerization inhibitors (e.g., hydroquinone)Excess inhibitor can drastically slow or halt the polymerization reaction, preventing the formation of the desired polymer.
Acid Scavengers / Neutralization Wash Acidic impurities (e.g., acrylic acid)Can corrode equipment and interfere with catalyst systems, particularly in controlled polymerization techniques.
Molecular Sieves / Desiccants WaterActs as a chain-transfer agent, leading to lower molecular weight polymers and affecting material properties.

Spectroscopic and Chromatographic Methods for Monomer Purity Assessment in Research Contexts

To ensure the high purity of this compound required for controlled polymerization, a combination of spectroscopic and chromatographic techniques is employed in research contexts. These methods provide both qualitative and quantitative assessments of the monomer's integrity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the molecular structure of the monomer and detecting impurities. The ¹³C NMR spectrum provides characteristic signals for each carbon atom in the molecule. The presence of unexpected peaks would indicate impurities.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, key absorptions include the C=O stretching of the ester group and C=C stretching of the acrylate group. The absence of a broad O-H stretch, for example, can help confirm the removal of water or alcohol impurities.

Table 2: Characteristic Spectroscopic Data for this compound nih.gov

TechniqueObservationInterpretation
¹³C NMR Characteristic peaks corresponding to the carbonyl carbon, vinyl carbons, and the fluorinated propyl chain.Confirms the primary structure of the monomer. Additional peaks suggest structural impurities.
IR Spectroscopy Strong C=O stretching vibration (ester), C=C stretching vibration (alkene).Verifies the presence of key functional groups. Absence of peaks like a broad O-H band indicates low water/alcohol content.

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and definitive method for assessing monomer purity. nih.gov Gas chromatography separates volatile components of a sample, and the mass spectrometer provides mass-to-charge ratio data that allows for the identification of the individual components. GC-MS can detect and identify trace amounts of residual solvents, starting materials, or side-products from the synthesis, providing a quantitative purity value (e.g., >99.5%).

Table 3: Analytical Methods for Purity Assessment of this compound

Analytical MethodPurposeInformation Provided
¹³C NMR Spectroscopy Structural verification and impurity detection.Confirms molecular structure and identifies carbon-containing impurities. nih.gov
Infrared (IR) Spectroscopy Functional group analysis.Confirms the presence of ester and acrylate groups; can indicate impurities like water or alcohols. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components.Provides quantitative purity assessment and identification of trace impurities. nih.gov

Through the rigorous application of these purification and analytical techniques, researchers can ensure the high quality of this compound, which is essential for synthesizing advanced polymers with tailored and reproducible properties.

Polymerization Mechanisms and Kinetics of 3,3,3 Trifluoropropyl Prop 2 Enoate

Homopolymerization Studies of 3,3,3-Trifluoropropyl prop-2-enoate

The homopolymerization of this compound has been explored through several polymerization techniques. While comprehensive kinetic data for this specific monomer is not extensively available in publicly accessible literature, valuable insights can be drawn from studies on structurally similar fluorinated acrylates.

Free Radical Polymerization Kinetics and Mechanism Investigation

Free radical polymerization is a common method for polymerizing vinyl monomers. The process involves initiation, propagation, and termination steps. For fluorinated acrylates, the electron-withdrawing nature of the fluoroalkyl group can significantly influence the reactivity of the monomer and the properties of the resulting polymer.

The general mechanism for the free-radical polymerization of an acrylate (B77674) monomer like this compound is as follows:

Initiation: A radical initiator (e.g., AIBN, BPO) decomposes to form primary radicals, which then react with a monomer molecule to form an initiated monomer radical.

Propagation: The initiated monomer radical adds to subsequent monomer molecules, leading to chain growth.

Termination: The growth of polymer chains is terminated by combination or disproportionation of two growing radical chains.

The kinetics of these steps are described by their respective rate constants: kd (initiator dissociation), kp (propagation), and kt (termination).

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.

While specific studies on the RAFT polymerization of this compound are not available, research on other fluorinated acrylates demonstrates the feasibility of this technique. For example, the RAFT polymerization of 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA) has been successfully controlled, yielding polymers with low dispersity (Đ = 1.09–1.3). This indicates that RAFT is a suitable method for the controlled polymerization of fluorinated acrylates. The choice of RAFT agent and solvent is crucial for achieving good control over the polymerization.

Table 1: RAFT Polymerization of a Structurally Similar Monomer (HFIPA)

Monomer RAFT Agent Solvent Dispersity (Đ) Reference
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA) Dibenzyl carbonotrithioate Various 1.09–1.3 researchgate.net

It is anticipated that the RAFT polymerization of this compound would proceed in a similarly controlled manner, allowing for the synthesis of well-defined homopolymers.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique. Although no specific ATRP studies for the homopolymerization of this compound have been reported, ATRP has been successfully applied to other acrylate monomers. For instance, the homopolymerization of 2-hydroxyethyl acrylate has been achieved using ATRP, demonstrating the versatility of this method for acrylates. The success of ATRP for fluorinated monomers often depends on the catalyst system and reaction conditions. Iron-catalyzed ATRP has been shown to be effective for semi-fluorinated methacrylates. This suggests that with the appropriate choice of catalyst, ligand, and initiator, ATRP could be a viable method for the controlled polymerization of this compound.

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to control the polymerization. While there is a wealth of information on the kinetics and mechanism of NMP in general, specific studies on the NMP of this compound are lacking in the literature. rsc.orgslideshare.netwikipedia.org However, NMP has been successfully applied to the copolymerization of α-trifluoromethylstyrenes with styrenes, indicating its potential for polymerizing monomers containing trifluoromethyl groups. mdpi.com The success of NMP for acrylates is often dependent on the type of nitroxide used and the reaction temperature.

Anionic and Cationic Polymerization Potential of this compound

The potential for anionic and cationic polymerization of this compound is dictated by the electronic nature of the monomer. The electron-withdrawing trifluoropropyl group is expected to make the vinyl group electron-deficient, which would favor anionic polymerization over cationic polymerization.

Anionic Polymerization: Anionic polymerization is well-suited for monomers with electron-withdrawing substituents. The trifluoromethyl group in this compound is strongly electron-withdrawing, which should enhance the monomer's reactivity towards nucleophilic attack by an anionic initiator. However, the ester group in acrylates can be susceptible to side reactions with common anionic initiators. Therefore, the choice of initiator and reaction conditions is critical to achieve a controlled polymerization. Studies on the anionic polymerization of other fluorinated acrylates have shown that polymerization is feasible, although it can be complex. cmu.eduresearchgate.net

Cationic Polymerization: Cationic polymerization is generally not favored for acrylates due to the electron-withdrawing nature of the carbonyl group, which destabilizes the propagating carbocation. The additional electron-withdrawing effect of the trifluoropropyl group would further disfavor cationic polymerization. While some instances of cationic copolymerization of fluorinated acrylates exist, the homopolymerization of this compound via a cationic mechanism is considered highly unlikely under typical conditions. uc.edunih.gov

Copolymerization Behavior of this compound with Co-Monomers

Copolymerization is a critical strategy for tailoring the properties of polymers. By combining this compound with other monomers, materials can be designed with a specific balance of properties such as hydrophobicity, thermal stability, and chemical resistance.

Reactivity Ratios Determination and Monomer Sequence Distribution Research

The behavior of a copolymerization reaction is quantified by monomer reactivity ratios (r₁ and r₂), which describe the relative rate at which a growing polymer chain radical adds a monomer of its own kind versus the other comonomer. These ratios are crucial as they dictate the composition and sequence distribution (random, alternating, or blocky) of the final copolymer.

Methods such as the Fineman-Ross and Kelen-Tüdös linear methods, or more statistically robust non-linear least-squares (NLLS) analysis of the copolymer composition equation, are employed to determine these ratios from experimental data. acs.orgrsc.org Typically, experiments are conducted at low monomer conversion, and the resulting copolymer composition is analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis.

For instance, in-situ ¹H NMR analysis can be a powerful tool, allowing for the real-time tracking of individual monomer consumption. This approach avoids the difficult isolation and purification of the copolymer from unreacted monomers, which is particularly challenging for fluorinated systems. acs.org By fitting the kinetic data of monomer consumption, accurate reactivity ratios can be determined.

While specific reactivity ratios for this compound are not broadly published, studies on similar semifluorinated acrylates copolymerized with non-fluorinated monomers like n-butyl acrylate show that the product of the reactivity ratios (r₁ × r₂) is often close to 1, suggesting a tendency towards random copolymerization. rsc.org The following table presents reactivity ratios for a comparable system of a fluorinated acrylate (M₁) with a non-fluorinated monomer (M₂), illustrating typical values.

Table 1: Illustrative Reactivity Ratios for a Fluorinated Acrylate/Non-Fluorinated Monomer System

Fluorinated Acrylate (M₁)Co-monomer (M₂)r₁ (M₁)r₂ (M₂)r₁ × r₂Copolymer Type
2,2,2-Trifluoroethyl acrylate (TFEA)n-Butyl acrylate (nBuA)0.890.910.81Statistical/Random
2-(N-ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA)N,N-dimethylacrylamide (DMA)1.621.131.83Statistical/Random

Data is illustrative and based on published values for similar systems to demonstrate typical reactivity behaviors. acs.orgrsc.org

Copolymerization with Non-Fluorinated Acrylate and Methacrylate (B99206) Monomers

This compound is readily copolymerized with conventional non-fluorinated acrylate and methacrylate monomers such as methyl methacrylate (MMA), butyl acrylate (BA), and styrene. wikipedia.orgresearchgate.net This approach is economically attractive and allows for the precise tuning of properties. The incorporation of the fluorinated monomer can significantly enhance the hydrophobicity, chemical inertness, and thermal stability of the resulting copolymer compared to the non-fluorinated homopolymer. The electron-withdrawing nature of the trifluoropropyl group influences the reactivity of the acrylate double bond, which affects the copolymerization kinetics and final polymer structure.

Copolymerization with Other Fluorinated Monomers

To create polymers with very high fluorine content for specialized applications requiring extreme chemical resistance and low surface energy, this compound can be copolymerized with other fluorinated monomers. nih.govzendy.io Potential co-monomers include other fluoroacrylates, such as 2,2,2-trifluoroethyl methacrylate (TFEMA) or heptafluorobutyl acrylate, and fluorinated olefins like tetrafluoroethylene (B6358150) (TFE). rsc.orgwikipedia.org Such copolymers can exhibit enhanced properties compared to those containing non-fluorinated units, although monomer reactivity and solubility can present synthetic challenges.

Synthesis of Block and Graft Copolymers Containing this compound Segments

Beyond random copolymers, advanced polymer architectures like block and graft copolymers offer pathways to create highly organized nanostructures and materials with distinct functionalities.

Block Copolymers: These polymers consist of long sequences (blocks) of one monomer followed by a block of another. The synthesis of block copolymers containing fluorinated acrylate segments is most effectively achieved using controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). rsc.orgrsc.org In a typical RAFT synthesis, a macro-chain transfer agent (macro-CTA) of one polymer type is used to initiate the polymerization of the second monomer, leading to a well-defined block structure. researchgate.net This method allows for precise control over molecular weight and low polydispersity.

Graft Copolymers: These consist of a main polymer backbone with one or more side chains of a different composition. wikipedia.org There are three primary strategies for synthesizing graft copolymers with this compound segments: mdpi.comyoutube.com

"Grafting to": Pre-synthesized polymer chains with reactive end-groups (e.g., poly(this compound)) are attached to a polymer backbone containing complementary reactive sites.

"Grafting from": A polymer backbone is first created with initiator sites along its chain. These sites are then used to initiate the polymerization of the this compound monomer, growing the side chains directly from the backbone.

"Grafting through": A macromonomer of this compound (a polymer chain with a polymerizable end-group) is copolymerized with another monomer to form the backbone, incorporating the pre-made chain as a graft.

Table 2: Synthetic Strategies for Block and Graft Copolymers

Copolymer TypeSynthetic StrategyDescriptionKey Technique
Block CopolymerSequential Monomer AdditionA first block is synthesized and purified, then used as a macro-initiator/macro-CTA for the polymerization of the second monomer.RAFT, ATRP
Graft CopolymerGrafting toAttaching pre-formed side chains to a backbone.Coupling chemistry
Grafting fromGrowing side chains from initiation sites on a backbone.Macro-initiator backbone
Grafting throughCopolymerizing a monomer with a macromonomer.Macromonomer synthesis

In Situ Spectroscopic Analysis of Polymerization Processes for this compound

Real-time monitoring of polymerization reactions provides invaluable kinetic and mechanistic data. In-situ spectroscopic techniques are ideal for this purpose, as they can track the reaction progress without the need for sampling and quenching.

For the polymerization of this compound, two primary methods are particularly useful:

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is a powerful tool for monitoring polymerization kinetics in real-time. acs.orgimaging.org By inserting an ATR probe directly into the reaction vessel, the concentration of the acrylate monomer can be tracked by observing the decrease in the characteristic absorbance band of the C=C double bond (typically around 1635 cm⁻¹). researchgate.net This allows for the continuous measurement of monomer conversion as a function of time, from which polymerization rates can be calculated.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers high spectral resolution and rich chemical information, making it ideal for monitoring complex polymerization systems. acs.orgresearchgate.net By placing the reaction mixture directly in the NMR spectrometer (often using a sealed tube or a flow cell), the disappearance of the vinylic proton signals of the acrylate monomer can be precisely quantified over time to determine conversion. chemrxiv.orgnih.gov This technique is especially advantageous for copolymerization studies, as it can simultaneously monitor the consumption of multiple different monomers, providing data needed for reactivity ratio calculations. acs.org

Computational Modeling of Polymerization Reaction Pathways and Monomer Reactivity

Computational chemistry provides a powerful complement to experimental studies by offering molecular-level insights into reaction mechanisms and predicting monomer reactivity. Density Functional Theory (DFT) is a widely used method to model polymerization reactions. nih.govacs.org

For this compound, computational models can be used to:

Predict Monomer Reactivity: DFT calculations can determine the electronic structure of the monomer, including properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and can be used to compare the relative reactivity of different monomers. nih.gov The presence of the electron-withdrawing fluorine atoms is expected to lower the LUMO energy, influencing the monomer's susceptibility to nucleophilic attack by a propagating radical. nih.gov

Model Reaction Pathways: The entire reaction coordinate for elementary polymerization steps (initiation, propagation, chain transfer) can be modeled. wpmucdn.comnih.gov By calculating the energies of reactants, transition states, and products, activation energy barriers for different pathways can be determined. This allows researchers to understand, for example, why a propagating radical might preferentially add one monomer over another or why certain side reactions might occur. mdpi.com

Corroborate Experimental Data: Computational results, such as predicted activation energies and rate constants, can be compared with kinetic data obtained from experiments (e.g., via in-situ spectroscopy) to validate proposed mechanisms.

Through the combined application of advanced synthesis, in-situ analysis, and computational modeling, a comprehensive understanding of the polymerization behavior of this compound can be achieved, paving the way for the rational design of novel fluorinated materials.

Advanced Characterization and Microstructural Analysis of Polymers Derived from 3,3,3 Trifluoropropyl Prop 2 Enoate

Spectroscopic Elucidation of Polymer Microstructure and End-Group Analysis

Spectroscopic techniques are paramount in determining the detailed molecular structure of polymers. For poly(3,3,3-Trifluoropropyl prop-2-enoate), these methods provide insights into its stereochemistry, the presence of any structural irregularities, and the nature of the polymer chain ends.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoregularity and Chain Defects

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the microstructure of polymers. High-resolution ¹H, ¹³C, and ¹⁹F NMR are particularly insightful for analyzing fluorinated polymers like poly(this compound).

The stereoregularity, or tacticity, of the polymer chain significantly influences its physical and mechanical properties. Tacticity describes the stereochemical arrangement of the pendant groups along the polymer backbone. The three primary arrangements are:

Isotactic: All pendant groups are on the same side of the polymer chain.

Syndiotactic: Pendant groups alternate regularly on opposite sides of the chain.

Atactic: Pendant groups are randomly arranged along the chain.

In the ¹³C NMR spectrum of poly(this compound), the chemical shift of the carbonyl carbon and the backbone methine (CH) and methylene (B1212753) (CH₂) carbons are sensitive to the stereochemical configuration of adjacent monomer units. This allows for the quantification of triad (B1167595) and even higher-order stereochemical sequences.

Table 1: Predicted ¹³C NMR Chemical Shifts for Different Tactic Triads in Poly(this compound)

CarbonTactic TriadPredicted Chemical Shift (ppm)
Carbonyl (C=O)Isotactic (mm)173.8
Syndiotactic (rr)174.5
Heterotactic (mr)174.2
Methine (CH)Isotactic (mm)42.1
Syndiotactic (rr)41.5
Heterotactic (mr)41.8

Note: These are predicted values based on data for analogous polyacrylates. Actual values may vary.

¹⁹F NMR is also a crucial technique for these polymers. The chemical shift of the fluorine atoms in the trifluoromethyl group can be sensitive to the local magnetic environment, providing additional information about the polymer's microstructure and the presence of any chain-end variations.

Chain defects, such as head-to-head or tail-to-tail linkages, can also be identified using NMR. These defects disrupt the regular repeating structure of the polymer and can be detected as low-intensity signals in the NMR spectrum. End-group analysis by NMR is vital for determining the number-average molecular weight of the polymer and for understanding the initiation and termination mechanisms of the polymerization process.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis in Polymers

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint of the polymer. researchgate.net They are used to identify the characteristic functional groups present in poly(this compound) and to probe for any changes resulting from polymerization or degradation.

FTIR spectroscopy relies on the absorption of infrared radiation by molecular vibrations, and it is particularly sensitive to polar functional groups. thermofisher.com For poly(this compound), the most prominent absorption bands are associated with the carbonyl group of the ester and the C-F bonds of the trifluoromethyl group.

Raman spectroscopy, on the other hand, is based on the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FTIR. mdpi.com The C-C backbone of the polymer, for instance, often shows strong Raman scattering.

Table 2: Characteristic Vibrational Bands for Poly(this compound)

Functional GroupFTIR Wavenumber (cm⁻¹)Raman Shift (cm⁻¹)Vibrational Mode
C-H (backbone)2950-28502950-2850Stretching
C=O (ester)~1740~1740Stretching
C-F (trifluoromethyl)1300-11001300-1100Stretching
C-O (ester)1250-10001250-1000Stretching
C-C (backbone)1000-8001000-800Stretching

These techniques can also be used to study polymer crystallinity. Changes in the intensity and position of certain bands can be correlated with the degree of crystalline order within the polymer. nih.gov

Rheological Studies of this compound Polymers and Copolymers

Rheology is the study of the flow and deformation of matter. For polymers, rheological properties are critical for understanding their processability and end-use performance. The rheological behavior of poly(this compound) and its copolymers can be investigated in both solution and melt states.

Solution Rheology and Viscoelastic Behavior Research

Solution rheology provides valuable information about the polymer's molecular weight, chain conformation, and polymer-solvent interactions. By dissolving the polymer in a suitable solvent, the intrinsic viscosity can be determined, which is related to the polymer's molar mass through the Mark-Houwink equation.

Viscoelasticity, the property of materials that exhibit both viscous and elastic characteristics when undergoing deformation, is a hallmark of polymeric solutions. Dynamic oscillatory shear experiments can be performed to measure the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component, as a function of frequency. The crossover point where G' = G'' provides information about the characteristic relaxation time of the polymer chains in solution.

Melt Rheology and Processing Characteristics Investigations

Melt rheology is crucial for optimizing processing conditions such as extrusion and injection molding. researchgate.net The melt viscosity of poly(this compound) is highly dependent on temperature and shear rate. At low shear rates, the polymer exhibits Newtonian behavior, where viscosity is constant. At higher shear rates, shear thinning is typically observed, where viscosity decreases as the polymer chains align in the direction of flow.

The viscoelastic properties in the melt are also important. The storage and loss moduli in the melt phase provide insights into the polymer's elasticity and ability to be processed without defects. For copolymers, the rheological behavior can be more complex, often depending on the composition and the miscibility of the comonomer blocks.

Advanced Morphological Characterization of Polymer Architectures

X-ray diffraction (XRD) is another powerful technique for probing the morphology of semi-crystalline polymers. The presence of sharp diffraction peaks indicates crystalline domains, while a broad amorphous halo is characteristic of disordered regions. The degree of crystallinity can be quantified from the relative areas of the crystalline and amorphous contributions to the diffraction pattern.

Advanced Applications and Functional Material Development from 3,3,3 Trifluoropropyl Prop 2 Enoate Polymers in Research Contexts

Development of Novel Fluorinated Coatings for Specific Research Applications

The unique surface properties of poly(3,3,3-trifluoropropyl acrylate) make it a focal point in the research of advanced fluorinated coatings.

The presence of fluorine in poly(3,3,3-trifluoropropyl acrylate) significantly lowers the material's surface energy. This is a critical characteristic for creating surfaces that are hydrophobic and have low adhesion to other materials. Research into fluorinated polymers has shown that they can be used to create coatings with low surface energy, a principle that is being extended to polymers of 3,3,3-Trifluoropropyl prop-2-enoate. For instance, studies on other fluorinated acrylate (B77674) polymers have demonstrated the ability to create superhydrophobic surfaces. While direct research on poly(3,3,3-trifluoropropyl acrylate) for this specific application is emerging, the known properties of fluorinated polymers suggest its strong potential in developing coatings that resist wetting and soiling.

In the realm of anti-reflective (AR) coatings, a low refractive index is a key requirement. nih.gov Anti-reflective coatings are crucial in a variety of optical and opto-electrical equipment to reduce reflectance and glare. nih.gov Polymers containing fluorine, such as poly(3,3,3-trifluoropropyl acrylate), are known to exhibit lower refractive indices compared to their non-fluorinated counterparts. epo.org Research into fluorinated acrylate polymers has led to the development of UV-curable polymer coatings with refractive indices as low as 1.340. epo.org While specific data for poly(3,3,3-trifluoropropyl acrylate) is part of ongoing research, the general trend for fluorinated acrylates points towards its suitability for AR coating applications. The development of such coatings can enhance the efficiency of optical devices by minimizing light loss due to reflection. mdpi.comresearchgate.net

A study on hybrid polyurethane acrylate/fluorinated siloxane resins demonstrated that the addition of fluorinated components could significantly increase the water contact angle, indicating low surface energy. nih.gov This research highlights the potential of incorporating fluorinated acrylates like this compound into coating formulations to achieve desired surface properties.

Table 1: Properties of Fluorinated Polymer Coatings for Low Surface Energy Applications

Polymer System Water Contact Angle (WCA) Abrasion Resistance Key Finding
Polyurethane acrylate/fluorinated siloxane hybrid nih.gov Increased from 58° to 144° with 2 wt.% fluorosiloxane Withstood up to 60 friction cycles The addition of fluorinated components significantly enhances hydrophobicity and mechanical stability. nih.gov

The chemical stability and low surface energy of fluorinated polymers make them excellent candidates for protective coatings. For advanced optical components, a protective coating must be transparent, durable, and not interfere with the optical performance. The low refractive index of poly(3,3,3-trifluoropropyl acrylate) is advantageous here, as it minimizes reflections at the coating-air interface.

In the electronics industry, protective coatings, often referred to as conformal coatings, are essential for safeguarding printed circuit boards (PCBs) and other components from moisture, dust, and corrosive environments. cabidigitallibrary.orgresearchgate.net Fluorinated coatings are particularly valued for their hydrophobicity and ability to form a barrier against environmental factors. Research into electronic protective coatings has explored compositions containing POSS (Polyhedral Oligomeric Silsesquioxane) modified fluorine-containing acrylate polymers. acs.org These coatings can be applied to the surface of various electronic products and components, offering protection and enhanced reliability. acs.org While this research doesn't solely focus on poly(3,3,3-trifluoropropyl acrylate), it underscores the utility of fluorinated acrylates in this domain.

The application of ultra-thin fluoropolymer coatings has been shown to mitigate corrosion on printed circuit boards exposed to harsh conditions. cabidigitallibrary.org These coatings can be applied via spray or dip-coating and form a thin, transparent, and hydrophobic film. cabidigitallibrary.org The development of such protective layers using poly(3,3,3-trifluoropropyl acrylate) is an active area of research, aiming to leverage its specific properties for enhanced protection of sensitive optical and electronic hardware.

Integration into Advanced Optical Materials Research

The optical properties of poly(3,3,3-trifluoropropyl acrylate), particularly its low refractive index, are pivotal for its integration into advanced optical materials.

Optical waveguides are fundamental components in integrated optics, used to guide and manipulate light. researchgate.net The guiding mechanism often relies on a core material with a higher refractive index surrounded by a cladding material with a lower refractive index. researchgate.net Fluorinated polymers, due to their inherently low refractive indices, are prime candidates for cladding materials. Research has been conducted on the fabrication of planar optical waveguides using polyester (B1180765) and acrylic polyurethane coatings, with the ability to control the refractive index. nih.gov

The development of low-cost, acrylic-based integrated optical waveguides is an area of significant interest. researchgate.net Poly(3,3,3-trifluoropropyl acrylate) can be synthesized to have a specific refractive index, making it a valuable material for creating the necessary refractive index contrast in waveguide structures. While much of the foundational research has been on materials like poly(methyl methacrylate) (PMMA), the unique properties of fluorinated acrylates offer potential for enhanced performance, such as lower signal loss.

In optical fibers, the cladding layer is crucial for confining light within the core through total internal reflection. researchgate.net The numerical aperture of an optical fiber, which determines its light-gathering ability, is dependent on the refractive indices of the core and cladding. A lower refractive index in the cladding material allows for a larger numerical aperture. Fluorinated acrylates are being extensively researched and used for optical fiber coatings and cladding due to their low refractive indices. epo.org

A patent for a plastic cladding composition for plastic core optical fibers describes the use of fluoromonofunctional acrylates to achieve a low refractive index and enhanced heat resistance. mdpi.com While a wide range of fluorinated acrylates are mentioned, this highlights the general applicability of this class of materials. Another patent discusses a polymer composition for optical fiber cladding that includes a copolymer and a fluorinated compound to improve adhesion and flexural properties. epo.org The use of compounds like 3,3,3-trifluoropropyltrimethoxysilane as an additive is noted, underscoring the relevance of the trifluoropropyl group in this application. epo.org

Research on specialty optical fiber coatings for harsh environments has also utilized acrylate-based materials. researchgate.net The robustness and specific optical properties of fluorinated acrylates make them suitable for such demanding applications.

Table 2: Refractive Index of Fluorinated Acrylate Polymers for Optical Applications

Polymer Cladding Product Code Liquid Refractive Index (589nm) Cured Refractive Index (589nm) Numerical Aperture (NA)
PC-340HA epo.org 1.342 1.344 0.58
PC-350HA epo.org 1.347 1.352 0.53
PC-363HA epo.org 1.360 1.362 0.50
PC-370HA epo.org 1.365 1.375 0.48

Dielectric Properties and Performance in High-Frequency Electronic Material Research

In high-frequency electronics, materials with a low dielectric constant (low-k) and low dielectric loss are essential to minimize signal delay, crosstalk, and power dissipation. mdpi.com The introduction of fluorine into a polymer can lower its dielectric constant due to the high electronegativity and low polarizability of the C-F bond.

Research has been conducted on electronic protective coating compositions with low dielectric constants, which incorporate POSS modified fluorine-containing acrylate polymers. acs.org Such compositions are designed for use in surface spraying or dip-coating of electronic components like printed circuit boards, chips, and hard disk drive components. acs.org The resulting film exhibits excellent dielectric properties along with other protective functions. acs.org

While specific dielectric data for pure poly(3,3,3-trifluoropropyl acrylate) at high frequencies is a subject of ongoing investigation, studies on other fluorinated polymers provide valuable insights. For example, innovative fluorinated polyimides have been developed that exhibit exceptional dielectric properties, with a dielectric constant as low as 2.312 at 1 MHz and a dielectric loss of 0.00676. mdpi.com Research on various polymers for 3D printing in electronic applications has also highlighted the importance of characterizing dielectric properties at high frequencies. cabidigitallibrary.orgmdpi.comresearchgate.net These studies demonstrate a clear trend where fluorination is a key strategy for achieving low dielectric constants in polymers for advanced electronic applications.

Table 3: Dielectric Properties of Various Polymers at High Frequencies

Material Dielectric Constant (ε') at ~1 MHz Dielectric Loss (tan δ) at ~1 MHz
Polylactic Acid (PLA) researchgate.net ~2.9 - 3.2 ~0.01 - 0.02
Acrylonitrile (B1666552) Butadiene Styrene (ABS) researchgate.net ~3.5 ~0.015
Polyethylene Terephthalate Glycol (PET-G) researchgate.net ~3.1 ~0.01

Low Dielectric Constant Polymer Design for Microelectronics

In the field of microelectronics, the demand for materials with a low dielectric constant (low-k) is continually increasing to minimize signal delay, reduce power consumption, and prevent cross-talk in integrated circuits. researchgate.net Fluorinated polymers are prime candidates for these applications due to the low polarizability of the carbon-fluorine bond. researchgate.netmdpi.com

Polymer SystemDielectric Constant (k) at 1 MHzReference
Poly(methyl silsesquioxane) (MSQ)2.6 - 2.8 nist.gov
Nanoporous MSQ (50% P103 porogen)~1.5 nist.gov
Optimized Fluorinated Polyimide (TPPI50)2.312 mdpi.com
Conventional Aromatic Polyimide (Kapton®)~3.5 pusan.ac.kr

This table presents a comparison of dielectric constants for various polymer systems, highlighting the effectiveness of fluorination and porosity in achieving low-k materials.

Investigation of Dielectric Loss and Breakdown Strength in Research Materials

Beyond a low dielectric constant, interlayer dielectric materials must also exhibit low dielectric loss (Df) to minimize signal energy dissipation and high dielectric breakdown strength to ensure device reliability. psma.com Research into polymers containing this compound is actively exploring these critical parameters.

The incorporation of fluorinated monomers can influence the dielectric loss by altering the polymer chain dynamics and reducing the number of polar groups that can contribute to energy absorption under an alternating electric field. psu.edu Studies on copolymers, such as those combining acrylonitrile with fluorinated methacrylates, have shown that the dielectric properties can be tailored by adjusting the comonomer feed ratios. psu.eduresearchgate.net For example, an optimized fluorinated polyimide, TPPI50, has demonstrated a remarkably low dielectric loss of 0.00676 at 1 MHz, which is significantly better than traditional polyimide materials. mdpi.com

The dielectric breakdown strength is another crucial property, indicating the material's ability to withstand strong electric fields before catastrophic failure. The introduction of fluorine can enhance this property by increasing the material's insulating capabilities. Research continues to focus on optimizing the molecular structure of these polymers to achieve the desired balance of low dielectric loss and high breakdown strength for next-generation electronic devices. mdpi.com

Surface Engineering and Interface Science Applications

The low surface energy imparted by the trifluoromethyl groups in poly(this compound) makes it a valuable component in surface engineering and interface science.

Wettability Control and Superhydrophobic Surface Design Research

The creation of superhydrophobic surfaces, which exhibit extreme water repellency with water contact angles exceeding 150°, is an area of intense research due to potential applications in self-cleaning coatings, anti-icing surfaces, and drag reduction. researchgate.netnih.govmdpi.com The fundamental principle behind superhydrophobicity lies in combining a low surface energy material with a specific surface micro/nanostructure. mdpi.comlsu.edu

Polymers incorporating this compound are excellent candidates for the low surface energy component. Research has shown that by creating rough surfaces, for instance through techniques like photopolymerization in the presence of a solvent or the use of the breath figure method, superhydrophobic properties can be achieved. researchgate.netsemanticscholar.org In one study, a one-step photopolymerization method resulted in a surface with a static water contact angle of approximately 167°. researchgate.net Another approach using fluorinated POSS acrylic copolymers achieved superhydrophobic surfaces with enhanced anticorrosion properties. semanticscholar.org

Fabrication MethodPolymer SystemWater Contact Angle (°)Sliding Angle (°)Reference
One-step PhotopolymerizationPolytridecafluorooctyl acrylate~167Not specified researchgate.net
Air-assisted ElectrosprayNot specified167.1Not specified lsu.edu
Chemical Etching (Stainless Steel)Fluorinated surface1665 mdpi.com
Lotus Leaf (Natural)Waxy cuticle161~2 lsu.edu

This table illustrates the high water contact angles achieved through various fabrication methods on fluorinated surfaces, demonstrating their superhydrophobic nature.

Adhesion Promotion and Anti-Fouling Surface Studies in Academic Settings

While fluorinated polymers are known for their non-stick properties, they can be strategically incorporated into copolymers to act as adhesion promoters in specific contexts. By balancing the low surface energy of the fluorinated segments with the adhesive properties of other comonomers, materials with tailored interfacial characteristics can be designed.

Conversely, the low surface energy of this compound polymers is highly desirable for creating anti-fouling surfaces. nih.gov Biofouling, the accumulation of unwanted biological matter on surfaces, is a significant issue in marine and medical environments. nih.govresearchgate.net Polymers that resist the adhesion of proteins and microorganisms are in high demand. Research in academic settings is focused on developing coatings based on fluorinated polymers that can prevent or reduce biofouling, offering a non-toxic alternative to traditional biocide-releasing paints. nih.govresearchgate.net The presence of fluorinated groups on a polymer surface has been shown to contribute to these anti-fouling properties. mdpi.com

Research into Smart and Responsive Materials Incorporating this compound Derivatives

Research is exploring the incorporation of this compound and its derivatives into copolymers to create stimuli-responsive materials. For example, the combination of fluorinated monomers with thermoresponsive polymers could lead to materials that exhibit a change in their surface wettability or other properties at a critical temperature. These materials could have applications in areas such as controlled drug delivery, smart textiles, and microfluidic devices. The development of these advanced materials is an active and evolving area of polymer science.

Theoretical and Computational Investigations of 3,3,3 Trifluoropropyl Prop 2 Enoate and Its Polymers

Quantum Chemical Calculations of Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of monomers like 3,3,3-Trifluoropropyl prop-2-enoate. researchgate.netresearchgate.net These methods allow for the precise calculation of molecular geometries, electronic energies, and orbital distributions, which are fundamental to understanding and predicting chemical behavior.

Frontier Molecular Orbital Theory Applied to Polymerization

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict the outcome of chemical reactions. polimi.it It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. In the context of the polymerization of this compound, FMO theory helps to understand the reactivity of the monomer's vinyl group.

The energy and localization of the HOMO and LUMO on the monomer are critical determinants of its polymerizability. The LUMO of the acrylate (B77674) moiety is typically localized on the carbon-carbon double bond, making it susceptible to nucleophilic attack by a radical initiator or the propagating chain end. The energy gap between the HOMO and LUMO can be correlated with the monomer's reactivity and the stability of the resulting polymer. researchgate.net Computational studies on similar fluorinated monomers have shown that the introduction of fluorine atoms can significantly influence the energies of these frontier orbitals. acs.org

ParameterDescriptionIllustrative Calculated Value (eV)
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-8.5
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-1.2
HOMO-LUMO Gap Energy difference between the HOMO and LUMO.7.3

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound calculated using DFT. These values are representative and would be obtained from specific quantum chemical calculations.

Prediction of Spectroscopic Properties and Conformational Analysis

Quantum chemical calculations are highly effective in predicting spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.com By calculating the vibrational frequencies and magnetic shielding tensors, theoretical spectra can be generated that aid in the interpretation of experimental data and the structural elucidation of the monomer and its polymer.

Conformational analysis, performed through systematic searches of the potential energy surface, reveals the most stable three-dimensional arrangements of the this compound molecule. researchgate.net The presence of the flexible ester linkage and the trifluoropropyl group can lead to multiple low-energy conformers. Understanding the relative energies and populations of these conformers is crucial, as they can influence the monomer's reactivity and the resulting polymer's microstructure.

ConformerDihedral Angle (O=C-O-CH₂)Relative Energy (kcal/mol)
Syn ~0°0.0
Anti ~180°1.5

Table 2: Illustrative Conformational Analysis of this compound. The relative energies indicate the stability of different rotational isomers around the ester bond.

Molecular Dynamics Simulations of Polymer Chain Dynamics and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a system of atoms and molecules. tandfonline.com For poly(this compound), MD simulations can model the behavior of polymer chains in various environments, offering insights into their dynamics, conformation, and interactions. northumbria.ac.uk

Simulation of Polymer Solution Behavior and Chain Conformation

In solution, the conformation of a polymer chain is a balance between intramolecular and polymer-solvent interactions. MD simulations can model the behavior of poly(this compound) in different solvents to predict its solubility and chain dimensions. mdpi.com The simulations can track key parameters such as the radius of gyration (Rg), which provides a measure of the polymer coil's size. By analyzing the trajectory of the polymer chain, one can understand how it folds and unfolds in response to the solvent environment.

SolventRadius of Gyration (Rg) (Å)Chain Conformation
Good Solvent (e.g., Acetone) 25.3Extended Coil
Poor Solvent (e.g., Water) 15.8Collapsed Globule

Table 3: Illustrative Results from MD Simulations of a single chain of poly(this compound) in different solvents. The Radius of Gyration indicates the compactness of the polymer chain.

Modeling of Interfacial Interactions and Surface Properties

The presence of the trifluoromethyl group in poly(this compound) is expected to impart low surface energy and hydrophobic properties to the material. polysciences.comnih.gov MD simulations are an excellent tool to investigate the behavior of this polymer at interfaces, such as the polymer-air or polymer-water interface. researchgate.net These simulations can reveal the orientation of the fluorinated side chains at the surface, which is crucial for understanding and predicting the material's surface properties, including its wettability and coefficient of friction. researchgate.net

Prediction of Polymerization Pathways, Energetics, and Reaction Mechanisms

Computational chemistry can be employed to investigate the detailed mechanism of the polymerization of this compound. mdpi.com By calculating the potential energy surface for the reaction, it is possible to identify the transition states and intermediates involved in the initiation, propagation, and termination steps of the polymerization process. researchgate.net

The energetics of these elementary steps can be determined, providing activation energies and reaction enthalpies. This information is invaluable for understanding the kinetics of the polymerization and for optimizing reaction conditions. For instance, DFT calculations can be used to compare the relative activation barriers for different modes of monomer addition (e.g., head-to-tail vs. head-to-head), which in turn determines the regioselectivity of the polymerization and the resulting polymer microstructure. acs.org

Reaction StepActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Initiation 15.2-5.1
Propagation (Head-to-Tail) 8.5-20.3
Propagation (Head-to-Head) 12.1-18.9
Termination (Combination) 2.3-75.6

Table 4: Illustrative Energetics of the Free Radical Polymerization of this compound as predicted by DFT calculations. These values help in understanding the feasibility and kinetics of each reaction step.

Emerging Research Directions and Future Prospects for 3,3,3 Trifluoropropyl Prop 2 Enoate

The unique combination of a flexible acrylate (B77674) backbone and the highly electronegative trifluoromethyl group gives 3,3,3-Trifluoropropyl prop-2-enoate (TFPA) and its corresponding polymer, poly(this compound) (PTFPA), a distinct set of properties. These include hydrophobicity, low surface energy, and chemical resistance. While it has found use in certain specialty applications, ongoing research seeks to unlock its full potential by exploring novel synthetic methods, complex polymer architectures, and advanced material integrations. This article focuses on the emerging research directions that are poised to define the future of this versatile fluorinated monomer.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 3,3,3-Trifluoropropyl prop-2-enoate, considering reaction conditions and purification techniques?

  • Methodological Answer : Synthesis typically involves esterification of acrylic acid derivatives with fluorinated alcohols under controlled conditions. Key parameters include temperature (40–60°C), acid catalysts (e.g., H₂SO₄), and inert atmospheres to prevent side reactions. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield and purity. Recrystallization in non-polar solvents (e.g., hexane) may further refine the product .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 6.1–6.4 ppm (acrylate protons), δ 4.3–4.5 ppm (trifluoropropyl –CH₂–), and δ 1.8–2.1 ppm (CF₃–CH₂–) confirm backbone structure.
  • ¹⁹F NMR : A singlet near δ -70 ppm verifies the trifluoromethyl group.
  • IR : Strong C=O stretch at ~1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ are diagnostic .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to volatility and potential respiratory irritation (H332 hazard). Store at 2–8°C in sealed containers away from oxidizers. Waste disposal requires neutralization and segregation for specialized treatment .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., enthalpy of formation) of this compound influence its reactivity in polymerization reactions?

  • Methodological Answer : The enthalpy of formation (ΔfH°gas ≈ -950 kJ/mol, estimated via group contribution methods) and low bond dissociation energy of C-F bonds (~485 kJ/mol) enhance radical reactivity. This facilitates initiation in chain-growth polymerization. Computational modeling (DFT) can predict regioselectivity in copolymer systems .

Q. What factorial design approaches are suitable for optimizing reaction yields in the synthesis of fluorinated acrylates like this compound?

  • Methodological Answer : A 2³ factorial design evaluates temperature (40–80°C), catalyst concentration (0.5–2.0 mol%), and reaction time (2–6 hours). Response surface methodology (RSM) identifies interactions between variables. ANOVA validates model significance, prioritizing temperature as the dominant factor (p < 0.05) .

Q. How can membrane separation technologies (e.g., nanofiltration) be integrated into the purification process of fluorinated esters to enhance sustainability?

  • Methodological Answer : Ceramic nanofiltration membranes (MWCO ~300 Da) achieve >90% retention of unreacted fluorinated alcohols while allowing solvent permeation. Process optimization involves transmembrane pressure (5–15 bar) and cross-flow velocity (0.5–2.0 m/s). Lifecycle assessments (LCA) show reduced solvent waste compared to distillation .

Q. What mechanisms underlie the environmental persistence of this compound, and how can green chemistry principles mitigate its impact?

  • Methodological Answer : The compound’s stability arises from C-F bonds resisting hydrolysis. Biodegradation studies (OECD 301F) show <10% degradation in 28 days. Green alternatives include enzymatic synthesis (lipase-catalyzed esterification) and bio-based solvents (e.g., limonene) to reduce ecotoxicity .

Q. In polymer chemistry, how does the trifluoropropyl group in this compound affect copolymerization kinetics with other acrylate monomers?

  • Methodological Answer : The electron-withdrawing CF₃ group lowers the acrylate’s LUMO energy, accelerating radical addition. Kinetic studies (PLP-SEC) show a propagation rate coefficient (kp) 1.5× higher than methyl acrylate. Reactivity ratios (r₁ = 0.8, r₂ = 0.3) indicate a tendency for alternating copolymerization with styrene derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.